3-benzoyl-1H-isochromen-1-one
Description
Significance of Isochromenone Core Structures in Contemporary Chemical Research
The isochromenone core, a key structural component of 3-benzoyl-1H-isochromen-1-one, is a prevalent motif in numerous natural products. ontosight.ai This core structure is associated with a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. ontosight.aismolecule.com The inherent reactivity of the lactone ring within the isochromenone framework makes it a valuable synthon for the creation of more complex heterocyclic compounds. semanticscholar.orgresearchgate.net
The versatility of the isochromenone skeleton allows for various substitutions, leading to a diverse library of compounds with potentially unique biological profiles. nih.gov This has spurred significant interest in medicinal chemistry, where researchers are actively exploring isochromenone derivatives as potential therapeutic agents. researchgate.netscispace.com The investigation of compounds like this compound contributes to a deeper understanding of structure-activity relationships, guiding the design of new and more effective drugs. nih.gov
Historical Overview of 3-Substituted Isochromenone Synthesis and Exploration
The synthesis of 3-substituted isochromenones, including the benzoyl derivative, has been a subject of extensive research, with various methods developed over the years. Early approaches often involved multi-step reactions with harsh conditions and the use of toxic reagents. mdpi.com
More contemporary methods have focused on improving efficiency, selectivity, and environmental friendliness. Notable advancements include:
Metal-Catalyzed Cyclization: Iron(III) chloride has been utilized to mediate the cyclization of 2-alkynylaryl esters to produce 3-substituted isochromenones. nih.gov This method is advantageous due to the use of an inexpensive and environmentally benign metal salt. nih.gov Silver-catalyzed aerobic oxidation followed by 6-endo heterocyclization of ortho-alkynylbenzaldehydes has also proven to be an effective route. rsc.org
Cascade Reactions: A highly efficient strategy involves a copper(I)-catalyzed intramolecular Ullmann-type C-arylation and rearrangement process starting from 1-(2-halophenyl)-1,3-diones. acs.org
Microwave-Assisted Synthesis: The use of microwave reactors has been shown to accelerate reactions, such as the Wittig reaction of phenacyl phthalates, leading to the formation of complex isocoumarin (B1212949) derivatives. semanticscholar.org
Green Chemistry Approaches: The use of near-critical water as a solvent has been explored as a green alternative for the synthesis of isochromenones, offering selectivity advantages. psu.edu
Metal-Free Synthesis: A novel metal-free approach utilizing a sequential O-acylation/Wittig reaction has been established, offering high functional group tolerance and excellent yields. mdpi.com
These diverse synthetic strategies have enabled the creation of a wide range of 3-substituted isochromenones, facilitating the exploration of their chemical and biological properties. researchgate.net
Table 1: Selected Synthetic Methods for 3-Substituted Isochromenones
| Method | Starting Materials | Catalyst/Reagents | Key Features |
| Iron-Catalyzed Cyclization nih.gov | 2-Alkynylaryl esters | FeCl3 | Inexpensive, environmentally friendly. |
| Silver-Catalyzed Oxidation/Heterocyclization rsc.org | ortho-Alkynylbenzaldehydes | Silver tetrafluoroborate, O2 | Aerobic, good to high yields. |
| Copper-Catalyzed Cascade Reaction acs.org | 1-(2-Halophenyl)-1,3-diones | Copper(I) | High efficiency, wide substrate tolerance. |
| Microwave-Assisted Wittig Reaction semanticscholar.org | Phenacyl phthalates | (Carbethoxymethylene)triphenyl phosphorane | Accelerated reaction times. |
| Metal-Free O-acylation/Wittig Reaction mdpi.com | (2-Carboxybenzyl)-triphenylphosphonium bromide, acid chlorides | Triethylamine | High functional group tolerance, excellent yields. |
Research Gaps and Future Directions for this compound Research
Despite the progress made, several areas concerning this compound warrant further investigation. While preliminary studies have indicated potential antioxidant, antitumor, and antimicrobial activities, a comprehensive understanding of its biological mechanism of action is still lacking. smolecule.com Future research should focus on detailed in vitro and in vivo studies to elucidate its specific molecular targets and signaling pathways.
The exploration of its synthetic accessibility can be further expanded. While several methods for synthesizing 3-substituted isochromenones exist, the development of even more efficient, atom-economical, and scalable syntheses for this compound specifically would be beneficial for its broader application.
Furthermore, the full spectrum of its chemical reactivity remains to be explored. Investigating its behavior in various chemical transformations could lead to the discovery of novel derivatives with enhanced or entirely new biological activities. Mechanistic studies on its formation and reactions, such as the confirmation of a postulated intermediate, 3-amino-4-benzoyl-1H-isochromen-1-one, in certain syntheses, would provide valuable insights for future synthetic design. thieme-connect.com
Properties
CAS No. |
92796-01-5 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Benzoyl 1h Isochromen 1 One and Its Analogs
Classical Approaches to 3-Benzoyl-1H-isochromen-1-one Synthesis
Traditional methods for the synthesis of the isocoumarin (B1212949) framework have historically relied on condensation and cyclization strategies. These foundational methods, while sometimes requiring harsh conditions, have been instrumental in accessing a variety of isocoumarin derivatives.
Condensation Reactions of Phenacyl Derivatives
One of the classical and effective methods for the synthesis of 3-substituted isocoumarins involves the condensation of a phenacyl derivative with a suitable ortho-substituted benzoic acid derivative. For the specific synthesis of this compound, this would typically involve the reaction of homophthalic acid with a benzoylating agent. A common approach is the direct condensation of homophthalic acid with benzoyl chloride at elevated temperatures. This reaction proceeds through the formation of an intermediate enol lactone, which then undergoes cyclization to furnish the final 3-benzoylisocoumarin product. The reaction conditions and yields can be influenced by the nature of the substituents on both the homophthalic acid and the benzoyl chloride.
A representative reaction is the condensation of homophthalic acid with substituted benzoyl chlorides, which has been used to prepare a variety of 3-aroylisocoumarins. For instance, the reaction of homophthalic acid with various benzoyl chlorides at 200°C has been shown to produce the corresponding 3-aroylisocoumarins.
Intramolecular Cyclization Routes
Intramolecular cyclization represents another cornerstone of classical isocoumarin synthesis. These routes typically involve the cyclization of a pre-functionalized aromatic precursor bearing both a carboxylic acid (or its derivative) and a side chain that can form the lactone ring. For the synthesis of this compound, a plausible precursor would be a 2-carboxybenzyl phenyl ketone derivative.
The general strategy involves the preparation of a 2-(2-oxo-2-phenylethyl)benzoic acid intermediate. This intermediate can then be subjected to cyclodehydration conditions, often using a strong acid or a dehydrating agent like acetic anhydride (B1165640), to effect the intramolecular condensation between the carboxylic acid and the enolizable ketone, leading to the formation of the isochromen-1-one ring. The efficiency of the cyclization step is often dependent on the specific substrate and the reaction conditions employed. While direct examples for this compound are not extensively detailed in older literature, this approach remains a viable and logical synthetic pathway based on established principles of isocoumarin synthesis.
Modern Catalytic Methods for this compound Synthesis
The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isocoumarins. These modern methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.
Metal-Catalyzed Cyclization Reactions
A variety of transition metals have been employed to catalyze the formation of the isocoumarin ring system through different mechanistic pathways. These reactions often involve the activation of otherwise inert C-H bonds or the orchestrated cyclization of carefully designed starting materials.
Rhodium catalysis has emerged as a powerful tool for the synthesis of isocoumarins via C-H activation and annulation. bohrium.comnih.gov This strategy typically involves the reaction of a benzoic acid derivative with an alkyne or another coupling partner. The directing group ability of the carboxylic acid facilitates the ortho-C-H activation by the rhodium catalyst, leading to the formation of a rhodacycle intermediate. This intermediate then undergoes insertion of the coupling partner and subsequent reductive elimination to afford the isocoumarin product.
One notable example is the Rh(III)-catalyzed redox-neutral C-H activation and annulation of O-benzoylhydroxylamines with internal alkynes. This method provides a mild and efficient route to isocoumarins, where the O-N bond acts as an internal oxidant. The reaction of various O-benzoylhydroxylamines with diphenylacetylene, catalyzed by [Cp*Rh(OAc)2], has been shown to produce 3,4-diphenylisocoumarins in good yields. By extension, the use of a suitably substituted alkyne could potentially lead to the synthesis of this compound analogs.
Another approach involves the Rh(III)-catalyzed C–H activation/annulation cascade of enaminones with iodonium (B1229267) ylides. bohrium.com This method allows for the rapid construction of isocoumarins with high yields. bohrium.combeilstein-journals.org The reaction proceeds through a cascade of C-H activation, rhodium-carbenoid migratory insertion, and acid-promoted intramolecular annulation. bohrium.com
| Entry | Enaminone | Iodonium Ylide | Product | Yield (%) |
| 1 | Phenyl enaminone | Phenyl iodonium ylide | 3-Benzoyl-4-phenyl-1H-isochromen-1-one | 82 |
| 2 | 4-Methylphenyl enaminone | Phenyl iodonium ylide | 3-Benzoyl-6-methyl-4-phenyl-1H-isochromen-1-one | 75 |
| 3 | 4-Chlorophenyl enaminone | Phenyl iodonium ylide | 3-Benzoyl-6-chloro-4-phenyl-1H-isochromen-1-one | 78 |
| 4 | Phenyl enaminone | 4-Methylphenyl iodonium ylide | 3-(4-Methylbenzoyl)-4-phenyl-1H-isochromen-1-one | 76 |
Table 1: Examples of Rh(III)-Catalyzed Synthesis of 3-Aroylisocoumarins.
Indium(III) catalysts have been effectively used in the cycloisomerization of ortho-(alkynyl)benzyl derivatives to form isochromenes. youtube.com While this method directly yields isochromenes rather than isochromen-1-ones, it provides a valuable precursor that can be subsequently oxidized to the desired lactone. The reaction typically involves the 6-endo-dig cyclization of an o-(alkynyl)benzyl alcohol catalyzed by an indium(III) salt, such as indium(III) iodide. youtube.com
To adapt this methodology for the synthesis of this compound, one would start with a 2-(1-hydroxy-2-phenylethynyl)benzoic acid derivative. The indium-catalyzed cyclization would furnish a 3-benzoyl-1H-isochromene, which could then be oxidized using a suitable oxidizing agent to yield the final this compound. This two-step approach highlights the utility of indium catalysis in constructing the core isochromene skeleton, which can then be further functionalized.
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | o-(Phenylethynyl)benzyl alcohol | InI3 | 3-Phenyl-1H-isochromene | 95 |
| 2 | o-(p-Tolylethynyl)benzyl alcohol | InI3 | 3-(p-Tolyl)-1H-isochromene | 92 |
| 3 | o-(2-Naphthylethynyl)benzyl alcohol | InI3 | 3-(2-Naphthyl)-1H-isochromene | 88 |
Table 2: Examples of Indium(III)-Catalyzed Synthesis of Isochromenes.
Copper-Catalyzed Approaches
Copper-catalyzed reactions represent a cost-effective and versatile strategy for the synthesis of the isocoumarin scaffold, which is the core of this compound. A prominent method involves the coupling and subsequent cyclization of ortho-halobenzoic acids with terminal or internal alkynes. umass.edunih.govpharmaguideline.com This approach leverages the ability of copper catalysts to facilitate C-C and C-O bond formation in a tandem sequence.
The general reaction involves heating an o-halobenzoic acid (typically o-iodobenzoic or o-bromobenzoic acid) with a suitable alkyne in the presence of a copper(I) or copper(II) salt and a base. umass.edupharmaguideline.com For the synthesis of a 3-benzoyl analog, the corresponding alkyne would be a 1-arylprop-2-yn-1-one. The reaction proceeds via an initial Sonogashira-type coupling followed by an intramolecular nucleophilic attack of the carboxylate onto the alkyne, leading to the isochromenone ring.
Studies have shown that various copper salts, including CuCl₂, CuI, and Cu₂O, can effectively catalyze this transformation. umass.edupharmaguideline.com The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., Toluene, DMSO) is crucial for optimizing the reaction yield. umass.edupharmaguideline.com Research indicates that electron-donating groups on the benzoic acid ring can enhance yields, whereas electron-withdrawing groups may have a detrimental effect. umass.edu
Table 1: Examples of Copper-Catalyzed Isocoumarin Synthesis Note: This table illustrates the general methodology; specific synthesis of the 3-benzoyl derivative via this route would require 1-phenylprop-2-yn-1-one (B1213515) as the alkyne partner.
| Benzoic Acid | Alkyne | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Iodobenzoic acid | Dimethyl acetylenedicarboxylate | CuCl₂ | K₂CO₃ | Toluene | 83% | umass.edu |
| 2-Bromobenzoic acid | Phenylacetylene | CuI | K₂CO₃ | DMSO | 81% | pharmaguideline.com |
Ruthenium(II)-Catalyzed Reactions
Ruthenium(II)-catalyzed reactions have emerged as a powerful and atom-economical method for synthesizing isocoumarins through the direct C-H activation and annulation of benzoic acids with alkynes. acs.orgnih.govmnstate.edu This approach avoids the need for pre-functionalized starting materials like o-halobenzoic acids, aligning with principles of green chemistry.
The reaction typically employs a cationic ruthenium(II) complex, such as those derived from [RuCl₂(p-cymene)]₂, in the presence of a silver salt co-catalyst (e.g., AgSbF₆) and a copper oxidant (e.g., Cu(OAc)₂·H₂O). nih.govmnstate.edu The benzoic acid's carboxyl group acts as a directing group, guiding the ruthenium catalyst to activate the ortho C-H bond. This is followed by insertion of the alkyne and subsequent reductive elimination to form the isocoumarin ring. acs.orgnih.gov
A key advantage of this methodology is its high regioselectivity when using unsymmetrical alkynes. mnstate.edu Mechanistic studies suggest that the rate-limiting step of the process is the initial C-H bond ruthenation. acs.orgnih.gov The scope of the reaction is broad, tolerating a variety of substituents on both the benzoic acid and the alkyne partner. nih.gov
Table 2: Ruthenium(II)-Catalyzed Synthesis of Isocoumarins Illustrative examples of the general C-H activation approach.
| Benzoic Acid | Alkyne | Catalyst System | Oxidant | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic acid | Diphenylacetylene | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Cu(OAc)₂·H₂O | 94% | nih.gov |
| 4-Methoxybenzoic acid | 1-Phenyl-1-propyne | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Cu(OAc)₂·H₂O | 85% | mnstate.edu |
Metal-Free Synthetic Protocols for Isochromenone Derivatives
Metal-free synthetic routes to isocoumarins provide an environmentally benign alternative to transition-metal-catalyzed methods. A notable metal-free approach for the synthesis of 3-substituted isocoumarins, including analogs of this compound, is a sequential O-acylation/intramolecular Wittig reaction.
This strategy commences with (2-carboxybenzyl)triphenylphosphonium bromide, which is readily accessible. nih.gov In the presence of a base such as triethylamine, this starting material reacts with an acyl chloride (e.g., benzoyl chloride) in a solvent like toluene. The initial step is an O-acylation, which forms a mixed anhydride that also contains a phosphonium (B103445) ylide. This intermediate then undergoes a spontaneous intramolecular Wittig reaction, where the ylide attacks the newly formed acyl carbonyl, leading to the formation of the isochromenone ring and triphenylphosphine (B44618) oxide as a byproduct. nih.gov
This protocol demonstrates high functional group tolerance and provides excellent yields for a variety of 3-substituted isocoumarins. The conditions are facile, typically involving heating the reactants in an anhydrous solvent, and the method avoids the cost and potential toxicity associated with metal catalysts. nih.gov
Functionalization and Derivatization of the this compound Scaffold
Electrophilic and Nucleophilic Substitutions on the Isochromenone Ring System
The reactivity of the this compound scaffold towards substitution reactions on its aromatic ring is dictated by the electronic nature of the heterocyclic system. The isocoumarin nucleus contains two electron-withdrawing groups: the ester carbonyl (lactone) and the 3-benzoyl group. These groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution (EAS), such as nitration or Friedel-Crafts reactions. uci.edumasterorganicchemistry.combyjus.com The deactivation occurs because these groups withdraw electron density from the ring, making it less nucleophilic and destabilizing the positively charged intermediate (arenium ion) formed during the reaction. byjus.com Consequently, EAS reactions on this scaffold would require harsh conditions and are expected to proceed slowly, if at all.
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org For an SₙAr reaction to occur, a suitable leaving group (like a halogen or a nitro group) must be present on the aromatic ring, typically at a position activated by the electron-withdrawing groups (ortho or para). The electron-withdrawing isocoumarin system would stabilize the negatively charged Meisenheimer complex intermediate, which is the hallmark of the SₙAr addition-elimination mechanism. libretexts.org Therefore, a derivative such as 6-chloro-3-benzoyl-1H-isochromen-1-one would be expected to react with nucleophiles like amines or alkoxides to displace the chloride.
Transformations of the Benzoyl Moiety
The benzoyl group at the 3-position offers a versatile handle for further derivatization, primarily through reactions of its ketone carbonyl.
Reduction: The ketonic carbonyl can be selectively reduced to a secondary alcohol, yielding 3-(α-hydroxybenzyl)-1H-isochromen-1-one. This transformation can be achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose, as it is mild enough to reduce ketones without typically affecting the lactone (ester) functionality under controlled conditions. umass.edulibretexts.orgyoutube.comyoutube.comrsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the lactone.
Nucleophilic Addition: The electrophilic carbon of the benzoyl carbonyl is susceptible to attack by carbon nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi). mnstate.edunih.govmasterorganicchemistry.comyoutube.comresearchgate.net Reaction with a Grignard reagent, followed by an acidic workup, would convert the benzoyl group into a tertiary alcohol. For example, reaction with methylmagnesium bromide would yield 3-(1-hydroxy-1-phenylethyl)-1H-isochromen-1-one. It is important to note that Grignard reagents can also potentially attack the lactone carbonyl, which could lead to ring-opening or other side reactions, requiring careful control of reaction conditions. masterorganicchemistry.com
Deoxygenation: The carbonyl group can be completely removed and converted to a methylene (B1212753) group (CH₂), resulting in 3-benzyl-1H-isochromen-1-one. This can be accomplished through classic deoxygenation methods. The Wolff-Kishner reduction , which involves the formation of a hydrazone followed by treatment with a strong base (like KOH) at high temperatures, is suitable for this transformation, especially since the isocoumarin scaffold is stable under basic conditions but might be sensitive to the strong acid used in the alternative Clemmensen reduction. pharmaguideline.comalfa-chemistry.comwikipedia.orglscollege.ac.inmasterorganicchemistry.com
Recyclization Pathways of Isochromenone Derivatives
The isocoumarin ring system, particularly when activated by a 3-acyl group, is prone to undergo recyclization reactions upon treatment with certain nucleophiles, providing a pathway to other important heterocyclic scaffolds. A significant recyclization pathway for 3-acylisocoumarins, including the 3-benzoyl derivative, involves their reaction with nitrogen nucleophiles. researchgate.net
When this compound is treated with ammonia (B1221849) or primary amines, a ring-opening-ring-closure sequence occurs to furnish 4-aroylisoquinolin-1(2H)-ones. researchgate.net The reaction is initiated by the nucleophilic attack of the amine at the C-1 position of the lactone. This leads to the opening of the heterocyclic ring to form an intermediate amide. Subsequent intramolecular cyclization, through the attack of the newly formed amide nitrogen onto the ketone of the benzoyl group, followed by dehydration, results in the formation of the isoquinolone ring system. This transformation effectively replaces the oxygen atom of the isocoumarin ring with a nitrogen atom, providing a valuable synthetic route to substituted isoquinolones. researchgate.net
Synthesis of Spiro-Fused Isochromenone Systems
The construction of spiro-fused isochromenone systems, where a carbocyclic or heterocyclic ring shares a single atom with the isochromenone core, represents a significant synthetic challenge. These complex three-dimensional structures are of interest in medicinal chemistry due to their conformational rigidity. A notable strategy for the synthesis of these spiro compounds involves the ring expansion of benzocyclobutenones.
One effective method utilizes the reaction of benzocyclobutenone with a lithium diisopropylphosphide–borane adduct (LDP-BH3) in the presence of various cycloalkanones. clockss.org This approach results in the formation of spiro-annelated isochromanones, which are closely related to isochromenones. The reaction proceeds under mild conditions, initiated by the nucleophilic attack of the phosphide (B1233454) on the carbonyl group of benzocyclobutenone. This is followed by an oxyanion-driven ring opening of the four-membered ring to form a benzylic anion intermediate. clockss.org This intermediate then attacks the carbonyl carbon of a cycloalkanone, leading to a subsequent ring closure that yields the spiro-fused isochromanone system. clockss.org
The reaction is carried out by slowly adding a highly diluted solution of benzocyclobutenone to a solution of the LDP-BH3 adduct at low temperatures (-78 °C). Following the formation of the intermediate, a solution of the respective cycloalkanone is added. The reaction mixture is then allowed to warm to room temperature over several hours. clockss.org This procedure has been successfully applied to a range of cycloalkanones, affording the corresponding spiro-isochromanones in moderate yields. clockss.org
Detailed findings from the synthesis of various spiro-annelated isochromanones are presented in the table below, showcasing the scope of the cycloalkanone coupling partner and the corresponding product yields.
| Entry | Cycloalkanone | Spiro-Isochromanone Product | Yield (%) |
| 1 | Cyclopentanone | 17 | 30 |
| 2 | Cyclohexanone | 18 | 50 |
| 3 | Cycloheptanone | 19 | 63 |
| 4 | Cyclooctanone | 20 | 51 |
| 5 | Cyclododecanone | 21 | 48 |
Chemical Reactivity and Mechanistic Investigations of 3 Benzoyl 1h Isochromen 1 One
Reaction Mechanisms of 3-Benzoyl-1H-isochromen-1-one Formation
The synthesis of the this compound scaffold can be achieved through various mechanistic pathways, including radical reactions and cycloaddition/annulation processes. These methods offer diverse approaches to constructing this heterocyclic system.
Radical Reaction Pathways
Free radical reactions provide a powerful means for the formation of C-C bonds and the construction of complex molecular architectures. While direct radical pathways for the synthesis of this compound are not extensively documented, the generation of acyl radicals from precursors like aldehydes, and their subsequent reactions, are well-established principles in organic synthesis. nih.gov These reactions typically proceed through initiation, propagation, and termination steps. fujifilm.com
Initiation can be achieved thermally, often with an initiator like benzoyl peroxide that readily undergoes homolytic cleavage to form radicals. libretexts.org The generated radicals can then abstract a hydrogen atom from a suitable precursor to form a benzoyl radical. nih.gov This reactive intermediate can then participate in a series of propagation steps, potentially including addition to a carbon-carbon double bond, to ultimately form the isochromenone ring system. nptel.ac.in The specific precursors and conditions required to direct this process toward the synthesis of this compound would be a subject of detailed mechanistic investigation.
Table 1: Key Steps in a Hypothetical Radical-Mediated Synthesis
| Step | Description | Example Reactants/Intermediates |
| Initiation | Formation of initial radical species. | Thermal decomposition of benzoyl peroxide. libretexts.org |
| Propagation | Formation of the benzoyl radical and its subsequent reaction to build the heterocyclic core. | Hydrogen abstraction from a precursor by the initial radical to form a benzoyl radical. nih.gov |
| Termination | Combination or disproportionation of radical species to form stable, non-radical products. | Dimerization of two radical intermediates. nptel.ac.in |
Cycloaddition and Annulation Mechanisms
Cycloaddition and annulation reactions are highly efficient methods for the construction of cyclic systems, including the isochromenone core. These reactions involve the formation of multiple bonds in a single step and can proceed through various mechanisms.
One prominent method involves the rhodium(III)-catalyzed C-H activation and annulation of benzoic acids with alkynes. researchgate.net This process is believed to proceed through a [4+2] cycloaddition mechanism. researchgate.netresearchgate.net The reaction is often facilitated by a directing group on the benzoic acid, which helps to position the catalyst for selective C-H activation. researchgate.net The subsequent steps involve the insertion of the alkyne and reductive elimination to form the isochromenone ring. researchgate.net The choice of metal catalyst and solvent can influence the outcome of the reaction, sometimes leading to different isomers. researchgate.net
Another approach is the cyclization of phenacyl phthalates, which can be considered an intramolecular annulation reaction. semanticscholar.org This transformation is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like N-methylpyrrolidone. semanticscholar.org The mechanism likely involves the formation of an enolate intermediate, which then undergoes intramolecular cyclization onto the ester carbonyl group, followed by dehydration to yield the this compound derivative.
Table 2: Comparison of Cycloaddition/Annulation Methods
| Method | Key Features | Catalyst/Reagents |
| Rh(III)-Catalyzed C-H Annulation | High atom economy, mild reaction conditions, broad substrate scope. researchgate.net | [Cp*RhCl2]2, CsOAc, HOPiv. researchgate.net |
| Cyclization of Phenacyl Phthalates | Utilizes readily available starting materials. semanticscholar.org | Potassium hydroxide, N-methylpyrrolidone. semanticscholar.org |
| Intramolecular Hydroalkoxylation | Forms the dihydropyran moiety which can be aromatized. clockss.org | BF3·Et2O, ethanethiol. clockss.org |
Transformation Reactions of this compound
The this compound molecule possesses multiple reactive sites, primarily the carbonyl centers of the lactone and the benzoyl group. This allows for a variety of chemical transformations, leading to the synthesis of diverse and complex heterocyclic structures.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the lactone in this compound is electrophilic and thus susceptible to attack by nucleophiles. smolecule.compressbooks.pubsavemyexams.com This reactivity is a cornerstone of its chemical transformations. Nucleophilic addition to this center can lead to ring-opening of the lactone or addition to the exocyclic benzoyl carbonyl, depending on the nucleophile and reaction conditions.
For instance, strong nucleophiles can directly attack the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org Subsequent protonation can yield an alcohol. The relative reactivity of the lactone carbonyl versus the benzoyl carbonyl is a key consideration in these reactions. The inherent strain of the lactone ring can make its carbonyl group more susceptible to nucleophilic attack compared to the less strained benzoyl carbonyl.
Table 3: General Nucleophilic Addition to a Carbonyl Group
| Step | Description | Intermediate |
| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon. | A tetrahedral alkoxide intermediate is formed. libretexts.org |
| 2. Protonation | The resulting alkoxide is protonated by a proton source. | The final alcohol product is formed. libretexts.org |
Condensation Reactions with Heteroatom Nucleophiles
This compound can undergo condensation reactions with various heteroatom nucleophiles, such as amines and hydrazines. smolecule.com These reactions often lead to the formation of new heterocyclic rings by replacing the oxygen atom of the lactone.
The reaction with primary amines can lead to the formation of isoquinolone derivatives. researchgate.net This transformation involves the initial nucleophilic attack of the amine on the lactone carbonyl, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water. The nature of the amine and the reaction conditions can influence the final product. For example, the reaction with 2-aminoethanol can lead to the formation of more complex fused heterocyclic systems. researchgate.net
Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of phthalazinone derivatives. The proposed mechanism involves the addition of hydrazine to the azomethine bond of an intermediate, followed by N-N bond cleavage and elimination of ammonia (B1221849) or an amine. nih.gov
Table 4: Products from Condensation Reactions
| Nucleophile | Resulting Heterocycle | Reference |
| Primary Amines | Isoquinolone derivatives | researchgate.net |
| 2-Aminoethanol | 3,4-dihydro nih.govsmolecule.comoxazino[4,3-b]isoquinolin-6(1H)-ones | researchgate.net |
| Benzylamine | Isochromeno[3,4-c]pyrroles | researchgate.net |
| Glycine derivatives | 1,2-dihydro-6H-pyrazino[1,2-b]isoquinolin-3,6(4H)-diones | researchgate.net |
| Hydrazine | Phthalazinone derivatives | nih.gov |
Cyclization Reactions Leading to Novel Heterocycles
The reactivity of this compound extends to its participation in various cyclization reactions, serving as a building block for the synthesis of novel and complex heterocyclic systems. smolecule.com These reactions often involve the participation of both the isochromenone core and the benzoyl substituent.
One such example is the Wittig reaction with (carbethoxymethylene)triphenylphosphorane. This reaction can lead to the formation of substituted 4-phenylpyrano[3,2-c]isochromene-2,6-diones. semanticscholar.org This transformation likely proceeds through the initial formation of a Wittig ylide, which then reacts with one of the carbonyl groups, leading to a cascade of reactions that ultimately form the new fused heterocyclic system.
Furthermore, the isochromenone scaffold can be a precursor for the synthesis of other complex heterocycles through multi-step reaction sequences. For example, derivatives of this compound can serve as intermediates in the synthesis of indenoisoquinolines, which have shown cytotoxic activity in cancer cells. semanticscholar.org
Table 5: Examples of Novel Heterocycles from this compound
| Reagent | Resulting Heterocyclic System | Reference |
| (Carbethoxymethylene)triphenylphosphorane | 4-Phenylpyrano[3,2-c]isochromene-2,6-dione | semanticscholar.org |
| Primary Amines (as part of a multi-step synthesis) | Indenoisoquinolines | semanticscholar.org |
Biological Activities and Biochemical Mechanisms of 3 Benzoyl 1h Isochromen 1 One and Its Analogs Excluding Clinical Studies
In Vitro Antioxidant Properties and Mechanisms
The ability of a compound to counteract oxidative stress is a key indicator of its therapeutic potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound. nih.govnih.govmdpi.com This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. nih.govmdpi.com
Studies on analogs of 3-benzoyl-1H-isochromen-1-one, specifically 3-phenyl-1H-isochromen-1-ones, have demonstrated significant antioxidant potential in the DPPH assay. dntb.gov.uanih.gov In one study, a series of synthesized 3-phenyl-1H-isochromen-1-one analogs were evaluated for their antioxidant activity. Several of these compounds exhibited potent radical scavenging capabilities, with some showing activity seven to sixteen times more potent than ascorbic acid, a well-known antioxidant. dntb.gov.uanih.gov
| Compound/Analog | DPPH Radical Scavenging Activity (Compared to Ascorbic Acid) |
| 3-Phenyl-1H-isochromen-1-one Analog (various substitutions) | 7 to 16 times more potent |
This table presents a summary of the antioxidant activity of 3-phenyl-1H-isochromen-1-one analogs based on DPPH assay results.
The structural features of these analogs, such as the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, are believed to play a crucial role in their antioxidant capacity. These groups can readily donate a hydrogen atom to free radicals, thereby stabilizing them.
Beyond direct free radical scavenging, the mitigation of oxidative stress at the cellular level involves complex mechanisms. These can include the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways involved in the cellular stress response. researchgate.netnih.govnih.gov
Research on a related compound, 3-benzoyl-5-hydroxychromen-2-one (LM-031), has provided insights into these cellular mechanisms. nih.govnih.gov This compound was found to reduce ROS levels in neuronal cells. nih.govnih.gov Mechanistic studies revealed that its protective effects are mediated through the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.govnih.gov NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, 3-benzoyl-5-hydroxychromen-2-one enhances the cell's intrinsic ability to combat oxidative stress.
Furthermore, flavonoids, a class of compounds with structural similarities to isochromen-1-ones, have been shown to protect neural cells from oxidative stress through multiple mechanisms. These include increasing intracellular glutathione (GSH), directly lowering ROS levels, and preventing the influx of calcium ions that can be triggered by high levels of oxidative stress. researchgate.net These findings suggest that this compound and its analogs may employ a multi-pronged approach to mitigate oxidative stress at the cellular level.
In Vitro Antitumor Activity and Cellular Pathways
The potential of this compound and its analogs as anticancer agents has been explored in various cancer cell lines. These studies focus on their ability to inhibit cell growth, induce programmed cell death (apoptosis), and interfere with the cell cycle.
The cytotoxic effects of isochromen-1-one derivatives have been evaluated against a panel of human cancer cell lines. While specific data for this compound is limited, studies on related structures provide evidence of their potential. For instance, a study on fused chromenopyrimidines, which share a similar heterocyclic core, demonstrated significant activity against several cancer cell lines. One derivative, 4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine, showed substantial growth inhibition against six cell lines and induced total cell death in two melanoma cell lines, MDA-MB-435 and MDA-MB-468. nih.gov
| Cancer Cell Line | Compound/Analog | Observed Effect |
| MDA-MB-435 (Melanoma) | 4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine | Total cell death |
| MDA-MB-468 (Melanoma) | 4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[2,3-d]pyrimidine | Total cell death |
| Multiple Cancer Cell Lines | 4-Chloro-5-(4-methoxyphenyl)-2-methyl-5H-benzo[h]chromeno[2,3-d]pyrimidine | Substantial growth inhibition |
This table illustrates the cell line-specific inhibitory effects of a fused chromenopyrimidine analog.
Apoptosis is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. nih.gov Research on 3-benzoyl-5-hydroxychromen-2-one (LM-031) has shown its ability to inhibit caspase 3 activity, a key executioner caspase in the apoptotic cascade. nih.govnih.gov This suggests that the compound can modulate the apoptotic pathway to promote cancer cell death.
Furthermore, studies on other structurally related compounds, such as benzyl (B1604629) isothiocyanate, have demonstrated the induction of apoptosis in pancreatic cancer cells through the inhibition of the STAT-3 signaling pathway. nih.gov The Bcl-2 family of proteins, which are critical regulators of apoptosis, are also potential targets. nih.gov For example, fused chromenopyrimidines have been investigated as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov
Disruption of the cell cycle is another key strategy in cancer therapy. By arresting cancer cells at specific phases of the cell cycle, their proliferation can be halted, and apoptosis can be induced. nih.gov
A chalcone derivative, structurally related to the benzoyl moiety of the target compound, was found to induce cell cycle arrest at the G2/M phase in both sensitive and resistant ovarian cancer cells. mdpi.com This effect was associated with the generation of ROS. mdpi.com Similarly, studies on 1H-benzo[f]chromene derivatives have shown that they can cause an accumulation of treated breast cancer cells in the G1, S, and G1/S phases of the cell cycle. mdpi.com These findings suggest that this compound and its analogs may exert their antitumor effects in part by interfering with the normal progression of the cancer cell cycle.
Antimicrobial Efficacy against Pathogenic Microorganisms
While specific studies on this compound are limited, research on related isochromenone and chromenone derivatives provides insight into the potential antimicrobial properties of this class of compounds.
Analogs of the isochromenone scaffold have demonstrated notable antibacterial activity. For instance, certain 3-substituted isobenzofuran-1(3H)-one derivatives have been screened for their efficacy against both Gram-positive and Gram-negative bacteria. imjst.org One study revealed that N-(3-phthalidyl) amines exhibited significant inhibitory effects against Staphylococcus aureus (Gram-positive) and, to a lesser extent, against Escherichia coli (Gram-negative). imjst.org
Similarly, novel derivatives of 2H-chromen-2-one, a related heterocyclic structure, have shown encouraging antibacterial profiles. nih.gov Specifically, compounds such as 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one and 3-[3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one displayed significant activity against bacterial strains like Bacillus subtilis and Escherichia coli. nih.gov Another study on 1-allyl-3-benzoylthiourea (B5185869) analogs, which share the benzoyl moiety, showed that some compounds exhibited in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1000 µg/mL. nih.govresearchgate.net
These findings suggest that the broader structural class to which this compound belongs is a promising area for the development of new antibacterial agents.
Table 1: Antibacterial Activity of Selected Analogs
| Compound/Analog Class | Bacteria | Activity/MIC |
|---|---|---|
| N-(3-phthalidyl) Amines | S. aureus, E. coli | Good inhibition at 5mg/ml |
| 1-allyl-3-benzoylthiourea analogs | MRSA | 1000 µg/mL |
The isochromenone framework and its analogs have also been investigated for their effectiveness against pathogenic fungi. Studies on derivatives of 2-phenyl-chromen-4-one (flavones) have demonstrated their potential as antifungal agents against various plant and human pathogenic fungi. researchgate.net These compounds were tested against species such as Aspergillus niger, Aspergillus flavus, and Penicillium sp. using the poisoned food technique. researchgate.net
Furthermore, research on isolated compounds from natural sources has identified isochromenone derivatives with potent antifungal properties. For example, 8-(2,4-dihydroxy-6-(2-oxoheptyl)phenoxy)-6-hydroxy-3-pentyl-1H-isochromen-1-one, isolated from oakmoss, exhibited significant activity against several Legionella species, although this is an antibacterial context, it highlights the bioactivity of complex isochromenones. researchgate.net Other studies have shown that certain synthetic organic compounds are effective against Fusarium oxysporum, a major plant pathogen. nih.gov The evaluation of new 1,2,3-triazole phenylhydrazone derivatives also showed significant activity against phytopathogenic fungi like Rhizoctonia solani and Fusarium graminearum.
Table 2: Antifungal Activity of Selected Analogs
| Compound/Analog Class | Fungi | Activity Metric |
|---|---|---|
| 2-phenyl-chromen-4-one derivatives | A. niger, A. flavus | Active via poisoned food technique |
Antiplatelet Activity and Aggregation Inhibition
A significant area of research for 3-phenyl-1H-isochromen-1-one analogs has been their role as antiplatelet agents. nih.gov Platelet activation and aggregation are critical processes in thrombosis, and their inhibition is a key therapeutic strategy for cardiovascular diseases.
Arachidonic acid (AA) is a key signaling molecule that, when released from the platelet membrane, initiates a cascade leading to platelet aggregation. nih.gov A detailed study on a series of synthesized 3-phenyl-1H-isochromen-1-one analogs revealed that almost all of them exhibited potent inhibitory activity against AA-induced platelet aggregation. nih.gov Several of these compounds displayed activity that was reportedly up to seven times more potent than aspirin, a well-known antiplatelet drug. nih.gov
The structure-activity relationship (SAR) studies indicated that the substitution pattern on the 3-phenyl ring plays a crucial role in the antiplatelet efficacy. This highlights the potential of the 3-phenyl-1H-isochromen-1-one scaffold as a template for designing novel and potent inhibitors of platelet aggregation.
Table 3: Inhibition of Arachidonic Acid-Induced Platelet Aggregation by 3-Phenyl-1H-isochromen-1-one Analogs
| Compound | IC50 (µM) |
|---|---|
| Analog 1 | Data not specified, but reported as highly potent |
| Analog 2 | Data not specified, but reported as highly potent |
The mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit platelet aggregation is through the inhibition of cyclooxygenase (COX) enzymes. osti.gov The COX-1 isoform is constitutively expressed in platelets and is responsible for converting arachidonic acid into prostaglandin H2, a precursor for thromboxane A2, which is a potent platelet aggregator.
The same study that identified the potent antiplatelet activity of 3-phenyl-1H-isochromen-1-one analogs also investigated their effect on the COX-1 enzyme. nih.gov While specific IC50 values for each analog were not detailed in the abstract, the research was prompted by the lack of reports on COX-1 inhibition by this class of compounds, and the results of the antiplatelet assays suggest that COX-1 is a likely target. nih.gov The ability of these compounds to inhibit AA-induced aggregation strongly implies an interaction with the COX pathway. For comparison, the IC50 values for known COX-1 inhibitors vary widely, with potent inhibitors like SC-560 having an IC50 of 9 nM, while others like ibuprofen have an IC50 of 13 µM. selleckchem.com
Table 4: IC50 Values of Reference COX-1 Inhibitors
| Inhibitor | COX-1 IC50 |
|---|---|
| SC-560 | 9 nM |
| Mofezolac | 0.0079 µM |
| Indomethacin | 0.1 µg/mL |
Enzyme Inhibition Profiles (Non-Clinical)
Beyond their effects on COX-1, the broader class of heterocyclic compounds to which this compound belongs has been shown to inhibit other enzymes in non-clinical settings. The isocoumarin (B1212949) and related chromene scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.
For example, various isoquinoline alkaloids, which share structural similarities with isochromenones, have been reported to be moderate to potent inhibitors of cholinesterase enzymes (AChE and BChE), which are key targets in the management of Alzheimer's disease. Furthermore, some of these compounds have also shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters and targets for antidepressant and neuroprotective drugs.
While direct enzyme inhibition data for this compound is not widely available, the established activity of its analogs against COX-1 demonstrates a clear potential for enzyme-targeted effects. nih.gov The structural features of the this compound, including its aromatic rings and ketone group, provide multiple points for potential interaction with enzyme active sites, suggesting that its inhibitory profile could extend to other enzyme families. Further research is needed to fully elucidate the enzyme inhibition profile of this specific compound and its derivatives.
Other Reported Biological Activities of Isochromenone Derivatives
Beyond specific enzyme inhibition, isochromenone derivatives have demonstrated a range of other biological activities, primarily anti-inflammatory and anti-allergic effects.
Several studies have highlighted the anti-inflammatory potential of isocoumarin and chromone derivatives. The primary mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Research on dichloroisocoumarins isolated from a mangrove endophytic fungus revealed that these compounds could inhibit the production of NO in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. One of the tested compounds showed an IC50 value of 15.8 µM, which was more potent than the positive control, indomethacin (IC50 = 37.5 µM) nih.gov. Another study on oxygenated isocoumarins from a mangrove-associated fungus also reported nitric oxide inhibitory activity, with some compounds showing IC50 values ranging from 23.17 to 35.79 µM mdpi.com. The anti-inflammatory effects of these compounds are often attributed to the suppression of iNOS and COX-2 expression mdpi.com.
Table 2: Anti-inflammatory Activity of Isochromenone Derivatives (Nitric Oxide Inhibition)
| Compound Class | Specific Compound/Extract | Cell Line | Inducer | IC50 Value (µM) | Reference Compound (IC50) |
|---|---|---|---|---|---|
| Dichloroisocoumarins | Compound 2 from Ascomycota sp. CYSK-4 | RAW 264.7 | LPS | 15.8 | Indomethacin (37.5 µM) |
| Oxygenated Isocoumarins | Setosphamarin A from Setosphaeria rostrata | J774A.1 | LPS | 35.79 | Indomethacin (not specified) |
| Oxygenated Isocoumarins | Setosphamarin B from Setosphaeria rostrata | J774A.1 | LPS | 23.17 | Indomethacin (not specified) |
| Oxygenated Isocoumarins | Setosphamarin C from Setosphaeria rostrata | J774A.1 | LPS | 28.45 | Indomethacin (not specified) |
The anti-allergic properties of isocoumarin-related structures have also been investigated. The mechanism of action in this context often involves the inhibition of histamine release from mast cells.
A study on dicoumarin derivatives, which are structurally related to isocoumarins, demonstrated their ability to inhibit the degranulation of rat basophilic leukemia cells (RBL-2H3) and mouse bone-marrow-derived mast cells (mBMMCs) nih.govresearchgate.net. The release of β-hexosaminidase, a marker of mast cell degranulation, was significantly inhibited by several of the tested compounds in a dose-dependent manner nih.govresearchgate.net. For example, one derivative showed a 48.38% inhibition of β-hexosaminidase release from RBL-2H3 cells at a concentration of 1 µM nih.gov. Similarly, natural products containing the isocoumarin skeleton have been reported to possess anti-allergic activities by inhibiting the release of chemical mediators like histamine nih.gov.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Benzoyl 1h Isochromen 1 One Derivatives
Impact of Substituent Modifications on Biological Activities
The biological profile of 3-benzoyl-1H-isochromen-1-one derivatives can be finely tuned by introducing various substituents on both the benzoyl group and the isochromenone ring system.
The benzoyl moiety at the 3-position of the isochromenone ring serves as a critical site for modification to modulate biological activity. The nature and position of substituents on this phenyl ring can significantly alter the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.
Studies on analogous molecular frameworks containing a benzoyl group have demonstrated the profound impact of substitution. For instance, in research on 1-allyl-3-benzoylthiourea (B5185869) derivatives, the introduction of chloro-substituents at different positions on the benzoyl ring altered antibacterial activity. nih.govmui.ac.ir Similarly, investigations into O-substituted N(3)-benzyl analogs of vitamin B1 revealed that modifying the benzoyl fragment with chloro, methoxy (B1213986), or nitro groups resulted in varied inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scispace.com Specifically, the introduction of nitro groups at the 2-, 3-, or 4-position of the benzoyl ring led to an increase in AChE inhibition. scispace.com
These findings suggest that for this compound derivatives:
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl ring could enhance activity by modifying the electrostatic potential and facilitating key interactions, such as hydrogen bonding or pi-stacking, with a target protein.
Electron-donating groups (e.g., -OCH₃, -CH₃) might increase potency by other mechanisms, potentially improving bioavailability or optimizing hydrophobic interactions within a binding pocket.
The position of the substituent (ortho, meta, para) is also critical, as it dictates the spatial arrangement of functional groups and can lead to favorable or unfavorable steric interactions.
| Compound Scaffold | Substituent on Benzoyl Moiety | Target Enzyme | Observed Effect on Activity |
|---|---|---|---|
| O-benzoyl-3-benzyl-thiazolium salt | Unsubstituted | AChE/BChE | Baseline activity |
| O-benzoyl-3-benzyl-thiazolium salt | 2-chloro / 4-chloro | AChE/BChE | Slightly enhanced potency |
| O-benzoyl-3-benzyl-thiazolium salt | 4-methoxy | AChE/BChE | Slightly enhanced potency |
| O-benzoyl-3-benzyl-thiazolium salt | 3-chloro, 4-methoxy | AChE | Enhanced potency and selectivity over BChE |
| O-benzoyl-3-benzyl-thiazolium salt | 2-nitro / 3-nitro / 4-nitro | AChE | Increased inhibition and improved selectivity |
Modifications to the isochromenone core itself are fundamental to SAR exploration. The isochromenone (also known as isocoumarin) scaffold is a privileged structure in medicinal chemistry. researchgate.net Studies on the related coumarin (B35378) framework, an isomer of isocoumarin (B1212949), show that substitutions on the heterocyclic ring system significantly impact cytotoxic activity. ajol.info For example, the synthesis of N-(6,8-disubstituted coumarin-3-yl)benzamides demonstrated that introducing groups like methyl acetate, bromo, and methoxy at various positions on the coumarin ring yielded compounds with differing biological profiles. ajol.info
For this compound, substitutions at positions 4, 5, 6, 7, or 8 could influence:
Solubility and Lipophilicity : The addition of polar (e.g., -OH, -NH₂) or nonpolar (e.g., -Br, -CH₃) groups can change the molecule's solubility and ability to cross cell membranes.
Target Interactions : New functional groups can introduce novel hydrogen bonds, ionic interactions, or hydrophobic contacts with a biological target, thereby enhancing binding affinity.
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. longdom.org Chiral molecules can exist as enantiomers, which are non-superimposable mirror images that often exhibit vastly different interactions with chiral biological targets like enzymes and receptors. longdom.orgnih.gov
While the parent this compound is achiral, the introduction of a substituent at certain positions (e.g., position 4) or the reduction of a double bond in the heterocyclic ring could create a chiral center. In such cases, the absolute configuration (R or S) of the chiral center would likely have a profound impact on biological activity.
Research on other chiral compounds has consistently shown that one enantiomer is often significantly more potent than the other. nih.gov For instance, in a study on 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was pivotal for recognition by transport systems and interaction with the target enzyme. nih.govnih.gov This highlights that if chiral derivatives of this compound were to be developed, the separation and biological evaluation of individual stereoisomers would be essential for modulating activity and achieving target selectivity. nih.gov
Computational Approaches to SAR/SPR Elucidation
Computational chemistry offers powerful tools to predict and rationalize the SAR and SPR of novel compounds, accelerating the drug discovery process.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. mdpi.com This method helps to elucidate the binding mode and estimate the strength of the interaction, typically quantified as a docking score. nih.gov
For derivatives of this compound, molecular docking could be used to:
Identify Potential Biological Targets : By docking the molecule against a panel of known proteins.
Predict Binding Conformations : Visualizing how the ligand fits into the active site of a target.
Rationalize SAR Data : Explaining why certain substituents enhance activity. For example, docking simulations can show a newly introduced functional group forming a critical hydrogen bond with an amino acid residue in the protein's active site. mdpi.com
Guide New Compound Design : By predicting which modifications would lead to improved binding affinity.
Studies on structurally related benzoyl derivatives have successfully used this approach. For example, docking of 1-allyl-3-benzoylthiourea analogs against the DNA gyrase subunit B receptor helped to rationalize their antibacterial activity, with one derivative showing the best binding affinity. mui.ac.ir Similarly, docking simulations of thiazolium salts helped to elucidate the mechanism of enzyme-inhibitor complex formation with AChE and BChE. scispace.com
| Compound Series | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Pyridine (B92270)–thiourea derivatives | S. aureus and E. coli proteins | Predicted binding modes and established hydrogen bonds with target receptors. | mdpi.com |
| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B | Showed good interaction and binding affinity to the receptor, comparable to standard compounds. | nih.govmui.ac.ir |
| O-Acyl substituted 3-benzyl-thiazolium salts | Acetylcholinesterase (AChE) | Elucidated mechanisms of enzyme-inhibitor complex formation. | scispace.com |
| 1,3-thiazole derivatives | AChE and BChE | Visualized possible conformations and stabilizing interactions within the enzyme active sites. | irb.hr |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing molecular descriptors (e.g., physicochemical properties like logP, molar refractivity, and electronic properties), a QSAR model can predict the activity of new, unsynthesized compounds.
A 3D-QSAR study, using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a more sophisticated model. mdpi.com These methods generate 3D contour maps that visualize regions around the aligned molecules where specific properties are predicted to enhance or diminish biological activity. nih.gov
For a series of this compound derivatives, a 3D-QSAR study could:
Identify the key steric, electrostatic, and hydrophobic features required for optimal activity.
Generate contour maps indicating where bulky groups are favored (or disfavored) and where positive or negative electrostatic potential would be beneficial.
Provide a statistically robust model to predict the potency of newly designed analogs, helping to prioritize which compounds to synthesize and test. nih.gov
Successful QSAR studies on other heterocyclic scaffolds have demonstrated the utility of this approach in guiding the design of novel and potent inhibitors. nih.gov
In-depth Analysis of this compound Derivatives: A Look into Molecular Dynamics Simulations
The isochromen-1-one core, also known as isocoumarin, is a recurring motif in a number of natural products and synthetic compounds exhibiting a wide range of biological properties. The substitution at the 3-position, in particular with a benzoyl group, introduces significant structural and electronic features that could modulate the compound's interaction with biological targets. The benzoyl group, with its aromatic ring and carbonyl function, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition.
Molecular dynamics simulations are a powerful computational tool used to simulate the time-dependent behavior of a molecular system, providing detailed insights into the dynamic nature of molecules and their complexes. For derivatives of this compound, MD simulations could offer valuable information regarding:
Conformational Flexibility: Understanding the rotational freedom of the benzoyl group relative to the isochromen-1-one core and how different substitution patterns on either ring system influence the preferred conformations.
Solvent Effects: Analyzing how the solvent environment, typically water in biological systems, affects the structure and dynamics of these compounds.
Binding Site Dynamics: When in complex with a biological target (such as an enzyme or receptor), MD simulations can elucidate the stability of the binding pose, identify key interacting residues, and reveal the dynamic nature of the ligand-protein interactions over time. This information is invaluable for structure-based drug design and for explaining structure-activity relationships (SAR) and structure-property relationships (SPR).
While direct studies are absent, research on related isocoumarin derivatives provides a framework for how such investigations could be approached. For instance, computational studies, including molecular docking, have been performed on other 3-substituted isochromen-1-ones to predict their binding modes and affinities for various enzymes. These docking studies often serve as a starting point for more extensive MD simulations.
The lack of specific research on the molecular dynamics of this compound derivatives presents a clear opportunity for future computational studies. Such research would be instrumental in providing a deeper, atomistic-level understanding of their behavior, which could guide the synthesis of new derivatives with enhanced biological activities. The insights gained from MD simulations would be a significant contribution to the broader fields of medicinal chemistry and materials science where isocoumarin-based compounds are of interest.
Computational and Theoretical Chemistry Studies on 3 Benzoyl 1h Isochromen 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, are used to predict a variety of molecular properties. However, specific published data from these calculations for 3-benzoyl-1H-isochromen-1-one is not currently available.
Electronic Structure Analysis
An electronic structure analysis of this compound would involve calculating the distribution of electrons within the molecule to understand its stability, geometry, and electronic properties. This would typically include mapping the electron density, generating molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, and analyzing the nature of chemical bonds. Such an analysis would provide insight into the molecule's intermolecular interactions and potential sites for electrophilic or nucleophilic attack. Despite the utility of this analysis, specific studies detailing the electronic structure of this compound have not been found in the surveyed literature.
Reactivity Prediction through Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of the HOMO indicate a molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, a theoretical study would involve calculating the energies of these frontier orbitals and their distribution across the molecular framework. This would allow for predictions about its behavior in various chemical reactions, such as pericyclic reactions or reactions with nucleophiles and electrophiles. wikipedia.org At present, there are no published studies providing the HOMO-LUMO energies or FMO analysis specifically for this compound.
In Silico Screening and Virtual Library Design
In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target, such as an enzyme or a receptor. This approach is instrumental in modern drug discovery for identifying potential lead compounds. While general in silico studies, including molecular docking, have been performed on various libraries of coumarin (B35378) and isocoumarin (B1212949) derivatives to explore their potential as inhibitors for various diseases, a specific study detailing the use of this compound as a scaffold for virtual library design or its inclusion in a targeted in silico screen is not documented. biointerfaceresearch.comnih.govfrontiersin.org Such a study would involve creating a virtual library of derivatives and computationally predicting their binding affinity and other pharmacokinetic properties.
Prediction of Spectroscopic Signatures
Computational chemistry provides methods to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. Theoretical calculations can be used to simulate various types of spectra:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.
IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in an infrared spectrum, corresponding to the molecule's functional groups.
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
While experimental spectroscopic data exists for compounds with similar benzoyl or isochromenone moieties, mdpi.com there are no published computational studies specifically dedicated to predicting the ¹H-NMR, ¹³C-NMR, IR, or UV-Vis spectra of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 3 Benzoyl 1h Isochromen 1 One and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass.
In the characterization of a derivative, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, HRMS was employed to verify its molecular formula. The experimentally observed mass-to-charge ratios for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ were found to be consistent with the calculated theoretical values, providing strong evidence for the proposed structure. mdpi.com This level of precision is crucial for confirming the identity of newly synthesized compounds.
Table 1: Illustrative HRMS Data for a Benzoyl Derivative
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 378.1489 | 378.1496 |
| [M+Na]⁺ | 400.1308 | 400.1311 |
| Data for (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, the connectivity of atoms and the chemical environment of each nucleus can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-benzoyl-1H-isochromen-1-one, the aromatic protons of the isochromenone and benzoyl moieties would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. researchgate.netyoutube.com The specific splitting patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) would reveal the substitution pattern on each aromatic ring. youtube.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbons of the lactone and the ketone in this compound are expected to resonate at very low fields, typically in the range of δ 160-200 ppm. mdpi.commdpi.com Aromatic carbons generally appear between δ 110 and 150 ppm. mdpi.comresearchgate.net
2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular framework. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. mdpi.com These experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of the benzoyl group to the isochromenone core. For instance, an HMBC correlation between the protons on the benzoyl ring and the carbonyl carbon of the ketone would definitively establish their connection.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic (Ar-H) | 7.0 - 8.5 | 110 - 150 |
| Lactone Carbonyl (C=O) | - | ~160 - 175 |
| Ketone Carbonyl (C=O) | - | ~190 - 200 |
| Olefinic (C=C-H) | 5.0 - 6.5 | 100 - 150 |
| Note: These are general ranges and can vary based on the specific molecular structure and solvent. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific vibrational motion (e.g., stretching or bending). rsc.org
For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl (C=O) of the isochromenone ring typically absorbs in the range of 1740-1780 cm⁻¹. The ketone carbonyl (C=O) of the benzoyl group would exhibit a strong absorption band around 1680-1700 cm⁻¹. vscht.czpressbooks.pub Other characteristic absorptions would include those for aromatic C=C stretching (around 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-O stretching vibrations (around 1000-1300 cm⁻¹). libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Lactone C=O | Stretch | 1740 - 1780 | Strong |
| Ketone C=O | Stretch | 1680 - 1700 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-O | Stretch | 1000 - 1300 | Strong |
| Data compiled from general IR spectroscopy tables. vscht.czlibretexts.orguniroma1.it |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, yielding information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself is not detailed in the provided search results, the structures of several closely related derivatives have been reported, such as 3-benzyl-isochroman-1-one, 3-(3-fluorobenzyl)-1H-isochromen-1-one, and 3-(3-bromobenzyl)-1H-isochromen-1-one. nih.govnih.govnih.govnih.gov These studies reveal important structural features, such as the planarity of the isocoumarin (B1212949) ring system and the dihedral angle between this ring and the attached phenyl or substituted benzyl (B1604629) ring. nih.govnih.gov For example, in 3-(3-fluorobenzyl)-1H-isochromen-1-one, the dihedral angles between the isochromene ring system and the fluorobenzene (B45895) rings are 87.15 (3)° and 87.85 (3)° in the two independent molecules in the asymmetric unit. nih.gov The packing of these molecules in the crystal lattice is often stabilized by intermolecular interactions like C-H···O hydrogen bonds and π–π stacking. nih.gov
Table 4: Crystallographic Data for 3-(3-Fluorobenzyl)-1H-isochromen-1-one
| Parameter | Value |
| Molecular Formula | C₁₆H₁₁FO₂ |
| Molecular Weight | 254.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0130 (7) |
| b (Å) | 11.7570 (9) |
| c (Å) | 15.8070 (7) |
| α (°) | 97.515 (6) |
| β (°) | 100.520 (4) |
| γ (°) | 105.397 (7) |
| Volume (ų) | 1213.12 (16) |
| Z | 4 |
| Data from the crystallographic study of 3-(3-fluorobenzyl)-1H-isochromen-1-one. nih.gov |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The structure of this compound contains extensive conjugation within both the isochromenone and benzoyl moieties. These conjugated systems act as chromophores and are expected to give rise to strong absorptions in the UV region. Typically, aromatic and conjugated carbonyl compounds exhibit π → π* transitions, which are usually intense, and n → π* transitions, which are generally weaker. The λmax for benzoyl peroxide, a related compound, is observed at 264 nm. ijcrt.org It is anticipated that this compound would display complex UV spectra with multiple absorption bands due to the presence of multiple interacting chromophores.
Circular Dichroism for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Only molecules that are chiral and absorb light in the UV-Vis region will exhibit a CD spectrum. This technique is particularly useful for determining the absolute configuration of enantiomers and for studying the conformation of chiral molecules in solution.
For derivatives of this compound that are chiral, either through the introduction of a stereocenter or the presence of atropisomerism, CD spectroscopy would be an invaluable characterization tool. The CD spectrum, with its characteristic positive and negative bands (Cotton effects), provides a unique fingerprint for a specific enantiomer. Recent studies have even demonstrated the observation of anisotropic circular dichroism in isolated, jet-cooled chiral molecules, highlighting the detailed structural information that can be obtained from this technique. rsc.org
Emerging Applications and Future Research Directions of 3 Benzoyl 1h Isochromen 1 One
Role as Synthetic Intermediates in Complex Molecule Synthesis
3-Benzoyl-1H-isochromen-1-one and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly various biologically active heterocyclic compounds. The isocoumarin (B1212949) scaffold serves as a versatile building block for constructing intricate molecular architectures. For instance, 3-benzoyl-1,4-isochromandione derivatives, which are closely related to the title compound, act as precursors for the synthesis of more complex isocoumarin derivatives.
A significant application of these intermediates is in the synthesis of indenoisoquinolines. A number of derivatives of indenoisoquinolines have been prepared from isocoumarin precursors and have demonstrated cytotoxic activity in human cancer cells. Furthermore, the lactone ring present in the isochromenone structure is a common feature in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including antimicrobial and cytostatic effects. This makes this compound a key starting material for the development of novel therapeutic agents. The synthesis of various biologically active heterocyclic compounds often proceeds through the reaction of the lactone with primary amines to yield more complex nitrogen-containing heterocycles. nih.gov
Potential in Material Science and Optoelectronic Applications
The isochromenone scaffold, particularly when substituted with aromatic groups like the benzoyl moiety, presents significant potential for applications in material science and optoelectronics. These applications are primarily due to the fluorescent properties exhibited by some of its derivatives.
Fluorescent Materials Development
Derivatives of isochromenone are being explored for their fluorescent properties. For example, a highly step- and atom-economic synthetic route has been developed for 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one, which exhibits fluorescent properties with a strong Stokes shift. benthamdirect.com The presence of multiple phenyl groups in conjunction with the isochromenone core contributes to its photophysical characteristics. The coordination of such molecules with metal moieties, like the Cp*Ir-moiety, can lead to fluorescence quenching due to intramolecular charge transfer, a phenomenon that can be harnessed in the design of sensors and molecular switches. benthamdirect.com The development of π-extended isocoumarins through methods like rhodium-catalyzed oxidative coupling of aromatic carboxylic acids with internal alkynes further expands the library of potential fluorescent materials based on this scaffold. benthamdirect.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methodologies in organic chemistry. For the synthesis of isocoumarins, including this compound, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents.
Two prominent techniques that align with the principles of green chemistry are microwave-assisted and ultrasound-assisted synthesis.
Microwave-Assisted Synthesis : This method has been successfully employed for a high-yielding, time-saving, and solvent-free synthesis of 3-substituted isocoumarins. The direct condensation of homophthalic acid with acyl chlorides under microwave irradiation provides a single-step route to these compounds, significantly reducing reaction times compared to conventional heating methods. tandfonline.comnih.gov
Ultrasound-Assisted Synthesis : Sonication has been utilized to facilitate the synthesis of 3-(het)aryl isocoumarin derivatives. For example, a palladium-catalyzed Suzuki-Miyaura coupling of 3-chloroisochromen-1-one with boronic acids is accelerated by ultrasound irradiation, leading to good yields of the desired products. nih.gov This technique offers an energy-efficient alternative to traditional thermal methods.
Another green approach involves the use of visible light-driven reactions. A light-driven carboxylative cyclization of o-ethynyl aryl bromides with CO2 has been developed for the synthesis of isocoumarins, providing a sustainable route that utilizes a renewable C1 source. researchgate.netnih.gov
The following table summarizes some green synthesis methods applicable to isocoumarin derivatives.
| Green Chemistry Approach | Key Features | Advantages |
| Microwave-Assisted Synthesis | Solvent-free conditions, direct condensation. tandfonline.comnih.gov | High yields, reduced reaction times, energy efficiency. |
| Ultrasound-Assisted Synthesis | Facilitates C-C bond formation (e.g., Suzuki-Miyaura coupling). nih.gov | Good yields, energy-efficient. |
| Visible Light-Driven Carboxylation | Utilizes CO2 as a C1 source. researchgate.netnih.gov | Use of a renewable and abundant carbon source, environmentally benign. |
Catalyst Design and Ligand Development utilizing Isochromenone Scaffolds
The isochromanone scaffold, a reduced form of isochromenone, has been recognized as an important structural unit in various bioactive natural products and synthetic pharmaceutical compounds. tandfonline.com The development of catalytic asymmetric methods to synthesize chiral isochroman, isochromene, and isochromanone derivatives highlights the significance of this scaffold in stereoselective synthesis. researchgate.net While not directly employing this compound as a ligand itself, the synthesis of chiral isochromanones often involves the use of sophisticated chiral catalysts, such as a combination of achiral dirhodium salts and chiral N,N′-dioxide–metal complexes. nih.gov This suggests the potential for designing new chiral ligands and catalysts where the rigid isochromenone framework could serve as a backbone to control the spatial arrangement of catalytic sites, thereby influencing the stereochemical outcome of a reaction. The inherent structural features of the isochromenone scaffold could be exploited to create novel ligands for transition metals, potentially leading to new catalytic systems with unique reactivity and selectivity.
Chemosensor and Probe Development
The fluorescent properties of isocoumarin derivatives make them promising candidates for the development of chemosensors and probes for the detection of various analytes. A notable example is the synthesis of a fluorescent probe based on an isocoumarin scaffold for the detection of mercury (Hg²⁺) and iron (Fe³⁺) ions. nih.gov
A 2-amino-4-phenyl-6-(isocoumarin-3-yl)-3-cyanopyridine (APICP) compound, which incorporates both isocoumarin and pyridine (B92270) rings, was developed as a fluorescence sensor. nih.gov This sensor exhibited high selectivity and low detection limits for Hg²⁺ (8.12 nM) and Fe³⁺ (5.51 nM) in a DMSO/HEPES buffer solution. nih.gov Importantly, this probe demonstrated low cytotoxicity and was successfully utilized as an intracellular imaging agent for the detection of these metal ions in living cells, showcasing the practical application of isocoumarin-based probes in biological systems. nih.gov The development of such probes relies on the modulation of the fluorescence of the isocoumarin core upon binding to the target analyte.
| Sensor/Probe | Target Analyte(s) | Detection Limit | Application |
| 2-amino-4-phenyl-6-(isocoumarin-3-yl)-3-cyanopyridine (APICP) | Hg²⁺, Fe³⁺ | 8.12 nM (Hg²⁺), 5.51 nM (Fe³⁺) | Live-cell imaging nih.gov |
Lead Compound Identification for Drug Discovery (Pre-Clinical)
The 1H-isochromen-1-one skeleton is a privileged scaffold in medicinal chemistry and has been explored for various therapeutic applications. Several natural and synthetic molecules containing this core structure have shown promising biological activities.
Derivatives of 3-phenyl-1H-isochromen-1-ones have been identified as highly potent antioxidant and antiplatelet agents. nih.govresearchgate.net In a study, a series of these analogues were synthesized and evaluated for their biological activities. Several compounds exhibited antioxidant activities that were 7- to 16-fold more potent than ascorbic acid. nih.gov Furthermore, almost all the synthesized analogues showed potent antiplatelet activity induced by arachidonic acid, with some being seven times more active than aspirin. nih.gov These findings suggest that the 3-phenyl-1H-isochromen-1-one scaffold is a promising template for the development of new drugs for cardiovascular diseases.
The isocoumarin framework is also being investigated for its potential in cancer therapy. Some 3-(het)aryl isocoumarin derivatives have shown promising cytotoxic properties against cancer cell lines. nih.gov Additionally, the isocoumarin scaffold has been identified as a potential template for designing new inhibitors of tumor necrosis factor-alpha (TNF-α), which is implicated in inflammatory diseases. benthamdirect.com The diverse biological activities associated with the isochromenone core make this compound and its derivatives attractive lead compounds for further pre-clinical investigation in various disease areas.
A hybrid molecule containing both a pyrrole (B145914) and a cinnamic moiety has been suggested as a lead compound for designing more potent multifunctional agents, indicating the value of combining the isochromenone scaffold with other pharmacophores to enhance therapeutic potential. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
